(1-Bromovinyl)trimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of (1-Bromovinyl)trimethylsilane is typically achieved in good yield through the reaction of Vinyltrimethylsilane with Bromine at low temperatures followed by dehydrohalogenation in the presence of an amine base. Alternative syntheses and reagents, including (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane, have also been documented (Labrecque & Chan, 2001).
Molecular Structure Analysis
The molecular structure and analysis of (1-Bromovinyl)trimethylsilane, including its InChI and InChIKey identifiers, provide foundational information for understanding its reactivity and interaction with other chemical entities. The physical form of this compound is typically a clear liquid, indicating its physical state under standard conditions.
Chemical Reactions and Properties
(1-Bromovinyl)trimethylsilane participates in a variety of chemical reactions. It undergoes lithium–halogen exchange in the presence of alkyllithium and serves as a dienophile in [4+2] cycloaddition reactions. Furthermore, it is used in palladium-catalyzed reactions and as a substrate for cyclopropanation, showcasing its versatility in organic synthesis. The compound's reactivity towards electrophiles, such as in the synthesis of functionally vinylsilanes, highlights its utility in creating complex organic molecules (Knockel & Normant, 1984).
Physical Properties Analysis
The physical properties of (1-Bromovinyl)trimethylsilane, including its boiling point, density, and solubility in organic solvents like THF and Et2O, are crucial for its handling and application in synthetic procedures. Its form as a clear liquid and complete miscibility with common organic solvents facilitate its use in a wide range of chemical reactions.
Chemical Properties Analysis
The chemical properties of (1-Bromovinyl)trimethylsilane, particularly its reactivity and the types of reactions it can participate in, are central to its application in organic synthesis. Its ability to undergo diverse reactions, such as lithium–halogen exchange, cycloaddition, and palladium-catalyzed coupling, underscores its importance as a reagent in the synthesis of complex organic structures.
- (Husk & Velitchko, 1973)
- (Labrecque & Chan, 2001)
- (Knockel & Normant, 1984)
Scientific Research Applications
Chemical Reactions and Syntheses
(1-Bromovinyl)trimethylsilane, also known as 1-(trimethylsilyl)vinyl bromide or 1-bromo-1-(trimethylsilyl)ethylene, is a versatile reagent in organic synthesis. It participates in lithium–halogen exchange reactions in the presence of alkyllithium, serving as a dienophile in [4 + 2] cycloaddition reactions. It's also used in palladium-catalyzed reactions and serves as a substrate for cyclopropanation. The compound is synthesized from the reaction of Vinyltrimethylsilane with Bromine at low temperatures, followed by dehydrohalogenation in the presence of an amine base. It's crucial to store this reagent in a dry area to maintain its reactivity and stability.
Intermediates in Synthesis
(E)-2-(Trimethylsilyl)vinyllithium and 1-(Trimethylsilyl)vinyllithium are prepared in situ under an inert atmosphere by the lithium–halogen exchange of (1-Bromovinyl)trimethylsilane with tert-Butyllithium. These compounds are used for introducing the β-(trimethylsilyl)vinyl moiety into molecules, and the resulting alkenylsilanes undergo useful electrophilic substitutions of the TMS group. These compounds add 1,2 to ketones and aldehydes, participate in 1,4-additions to enones via cuprates, assist in diene synthesis, and aid in the formation of vinylsilanes.
Organic Synthesis and Functionalization
(1-Bromovinyl)trimethylsilane is also involved in the synthesis of gem-difluoroolefins from carbonyl compounds, acting as a precursor in various functionalization reactions. It's also utilized in the synthesis of unsymmetrically substituted pyrene derivatives through (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane, demonstrating its utility in creating complex organic molecules.
Catalysis and Coupling Reactions
The compound plays a role in gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes and cobalt-catalyzed 1,4-hydrovinylation of allylsilane and allylboronic esters, indicating its significance in facilitating complex organic reactions and syntheses (Gold-catalyzed coupling, Cobalt-catalyzed 1,4-hydrovinylation).
Safety And Hazards
“(1-Bromovinyl)trimethylsilane” is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Precautionary measures against static discharge should be taken. It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
1-bromoethenyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJVCJVVHHCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159966 | |
Record name | (1-Bromovinyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromovinyl)trimethylsilane | |
CAS RN |
13683-41-5 | |
Record name | (1-Bromoethenyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13683-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Bromovinyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Bromovinyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-bromovinyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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